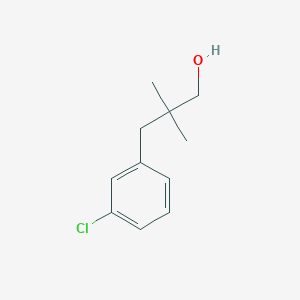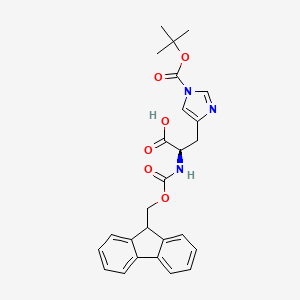
Fmoc-D-His(Boc)-OH
説明
Fmoc-D-His(Boc)-OH is a protected amino acid that is widely used in peptide synthesis and other biochemical research applications. It is a protected form of the amino acid histidine, which is an essential amino acid found in proteins. Fmoc-D-His(Boc)-OH is a key component in peptide synthesis as it can be used to add histidine to peptide sequences. The Fmoc group is a protecting group which prevents the histidine from undergoing unwanted side reactions.
科学的研究の応用
Polypeptide Synthesis
- Research on polypeptides, which are significant for understanding human physiological processes and disease prevention and treatment, leverages Fmoc-D-His(Boc)-OH. The synthesis of polypeptides using Fmoc-D-His(Boc)-OH aims to address challenges like high costs, low yield, and purification difficulties. This compound is utilized in the synthesis of peptides like Fmoc-L-Lys(Boc)-OH, indicating its role in simplifying peptide synthesis processes (Zhao Yi-nan & Melanie Key, 2013).
Influence on Peptide Structure
- Fmoc-D-His(Boc)-OH plays a role in influencing the secondary structure of peptides. For instance, the use of Fmoc as an N-α-protecting group in peptide synthesis affects the secondary structure, supporting mainly a β-sheet conformation. This characteristic is pivotal in understanding the structural aspects of peptides and their biological functions (B. Larsen et al., 1993).
Hydrogelation and Self-Assembly
- Fmoc-D-His(Boc)-OH is used in the study of hydrogelation and self-assembly properties of Fmoc-tripeptides. The research demonstrates how the sequence of amino acids, including those protected by Fmoc-D-His(Boc)-OH, can significantly influence the formation of hydrogels and the characteristics of self-assembled structures. This finding is crucial for developing new materials with specific mechanical and structural properties (G. Cheng et al., 2010).
Synthesis of Diverse Organic Molecules
- In the field of organic chemistry, Fmoc-D-His(Boc)-OH is used for the synthesis of diverse organic molecules. It serves as a scaffold for sidechain attachment, demonstrating its versatility in the synthesis of complex organic structures (R. Valerio et al., 2009).
Controlled Aggregation Properties
- The study of controlled aggregation properties of modified single amino acids, including Fmoc-D-His(Boc)-OH, provides insights into designing novel nanoarchitectures. These structures have potential applications in material chemistry, bioscience, and biomedicine due to their intriguing morphological properties (Nidhi Gour et al., 2021).
Improvement of Solid-Phase Peptide Synthesis
- Fmoc-D-His(Boc)-OH is involved in optimizing solid-phase peptide synthesis (SPPS) methods. It is used in developing rapid in situ neutralization protocols that enhance coupling efficiencies and overcome challenges in peptide synthesis (P. Alewood et al., 1997).
作用機序
Target of Action
Fmoc-D-His(Boc)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-Histidine(tert-butyloxycarbonyl)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are undergoing synthesis .
Mode of Action
The compound works by protecting the amino acids during the peptide synthesis process . The 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group serve as protective groups for the amino and carboxyl groups of the amino acids, respectively . These protective groups prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
In the context of solid-phase peptide synthesis (SPPS), Fmoc-D-His(Boc)-OH participates in a series of biochemical reactions. The Fmoc group is removed under basic conditions, allowing the free amine to react with another Fmoc-amino acid. The Boc group is stable under these conditions, protecting the side chain of the histidine residue .
Result of Action
The result of the action of Fmoc-D-His(Boc)-OH is the successful synthesis of peptides with the correct sequence and structure . By protecting specific functional groups during synthesis, it allows for the precise assembly of amino acids into the desired peptide chain .
Action Environment
The action of Fmoc-D-His(Boc)-OH can be influenced by environmental factors such as pH . For instance, the removal of the Fmoc group requires basic conditions . Furthermore, the compound’s ability to form organogels can be influenced by the solvent used, with certain solvents promoting the formation of stable, thermo-reversible organogels .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHPMMZWDWMKPD-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-His(Boc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



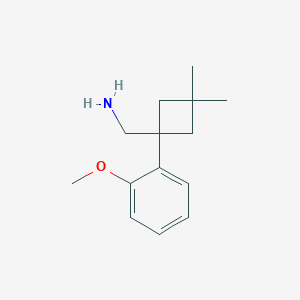

![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)
![1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466245.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)
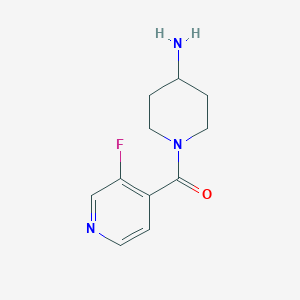
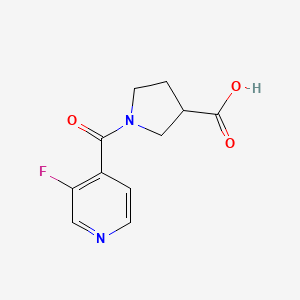



![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)

